Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride
Description
Historical Context and Development of Piperidine-Based Compounds
The foundation of piperidine chemistry traces back to the mid-19th century when piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound. Both pioneers obtained piperidine by reacting piperine with nitric acid, establishing the fundamental relationship between natural pepper alkaloids and synthetic heterocyclic chemistry. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its origins in natural product chemistry.
The industrial development of piperidine compounds accelerated significantly throughout the 20th century. Modern industrial production relies primarily on the hydrogenation of pyridine, typically using molybdenum disulfide catalysts, following the reaction pathway: pyridine plus three hydrogen molecules yields piperidine. This catalytic process revolutionized the accessibility of piperidine scaffolds for pharmaceutical and chemical applications. Alternative synthetic approaches include the modified Birch reduction using sodium in ethanol, providing chemists with multiple pathways for piperidine synthesis.
The historical significance of piperidine-based compounds extends beyond synthetic chemistry into pharmacological applications. Throughout the latter half of the 20th century, researchers recognized the exceptional versatility of the piperidine ring system as a molecular scaffold for drug development. This recognition led to the incorporation of piperidine structures into numerous therapeutic agents, including selective serotonin reuptake inhibitors, antipsychotic medications, opioids, and antihistamines. The development of this compound represents a contemporary advancement in this rich historical tradition of piperidine-based pharmaceutical chemistry.
Significance in Chemical and Biochemical Research
Piperidine derivatives occupy a central position in modern chemical and biochemical research due to their exceptional structural diversity and biological activity potential. The significance of these compounds in research stems from their ability to serve as versatile building blocks for complex molecular architectures while maintaining favorable pharmacological properties. Contemporary research demonstrates that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, with synthesis methods becoming increasingly sophisticated and widespread.
The chemical significance of this compound lies in its multi-functional structure, which combines several pharmaceutically relevant moieties within a single molecular framework. The compound features a piperidine ring substituted with a cyano group and an ethyl ester, making it of particular interest in medicinal chemistry and organic synthesis. The presence of the cyano group enhances reactivity and provides opportunities for further chemical modifications, while the methoxyphenyl substituent contributes to the compound's electronic and steric properties.
Biochemical research applications of piperidine derivatives have expanded dramatically in recent years, particularly in the context of drug discovery and development. Computer-aided evaluation studies have demonstrated that new piperidine derivatives possess the ability to affect different enzymes, receptors, transport systems, and voltage-gated ion channels, thereby providing a wide range of biological activities applicable in various fields of medicine. These substances represent significant interest in the treatment of cancer, central nervous system diseases, and as local anesthetic, antiarrhythmic, and antimicrobial agents. The comprehensive analysis of biological activity spectra suggests that piperidine derivatives should be considered as potential substances for designing new highly effective medicinal agents with wide-ranging practical applications.
Nomenclature and Chemical Classification
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and heteroatoms. The compound's name indicates its structural components systematically: the ethyl group attached to the carboxylate function at the 4-position of the piperidine ring, the cyano group and 4-methoxyphenyl substituent attached to a methyl carbon at the nitrogen position, and the hydrochloride salt designation.
Chemical classification places this compound within the broader category of piperidine derivatives, specifically as a substituted piperidine-4-carboxylate ester. The molecule belongs to the class of heterocyclic compounds characterized by a six-membered saturated nitrogen-containing ring system. More specifically, it can be classified as a multifunctional piperidine derivative incorporating cyano, aromatic ether, and carboxylate ester functionalities. The presence of the hydrochloride salt form indicates the compound's basic nature due to the piperidine nitrogen, which can be protonated under appropriate conditions.
The molecular formula for the hydrochloride salt is reported as C17H23ClN2O3, indicating the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. The Chemical Abstracts Service registry number 1353945-45-5 uniquely identifies the hydrochloride salt form, while the free base compound carries the registry number 1440535-26-1. These registry numbers facilitate precise identification and differentiation between the salt and free base forms in chemical databases and literature.
Current Research Landscape
The contemporary research landscape surrounding piperidine derivatives, including this compound, reflects a dynamic and rapidly evolving field characterized by innovative synthetic methodologies and expanding biological applications. Recent scientific literature demonstrates significant advances in both intramolecular and intermolecular reactions leading to the formation of various piperidine derivatives, with researchers developing increasingly sophisticated approaches to construct these valuable molecular scaffolds.
Current synthetic research focuses heavily on developing fast and cost-effective methods for preparing substituted piperidines, recognizing this as an important task in modern organic chemistry. Recent developments include novel heterogeneous catalysts for pyridine hydrogenation, such as cobalt catalysts based on titanium nanoparticles and melamine that enable acid-free hydrogenation with excellent yields and selectivity. These catalytic systems represent significant technological advances, allowing conversions of substituted pyridines into corresponding piperidines using environmentally favorable solvents like water.
The pharmaceutical research landscape demonstrates increasing interest in chiral piperidine scaffolds, particularly their applications in drug design and development. According to recent analysis of United States Food and Drug Administration data, nine chiral piperidine-containing drugs were approved between 2015 and June 2020, including compounds such as avycaz, cotellic, varubi, zejula, daurismo, galafold, akynzeo, ubrelvy, and recarbrio. This regulatory approval pattern indicates sustained commercial and therapeutic interest in piperidine-based pharmaceuticals.
Multicomponent reaction strategies have emerged as particularly valuable approaches for constructing complex piperidine structures in single synthetic operations. These methods include combinations of Knoevenagel condensation, Michael addition, and consecutive Mannich reactions, enabling rapid access to densely functionalized piperidine derivatives. Recent publications demonstrate successful applications of these strategies to synthesize spiropiperidine derivatives and other complex architectures using novel catalytic systems, including polystyrene ferric-based azo-catalysts and chitosan-supported ytterbium heterogeneous nano-catalysts.
The biological activity research landscape reveals expanding recognition of piperidine derivatives' therapeutic potential across multiple disease areas. Contemporary studies demonstrate anticancer applications against breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, with mechanisms involving reactive oxygen species generation, caspase-mediated apoptotic pathways, and inhibition of cancer cell migration. Additionally, research has identified significant anti-inflammatory and antioxidant properties, suggesting broader therapeutic applications beyond oncology.
Properties
IUPAC Name |
ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c1-3-22-17(20)14-8-10-19(11-9-14)16(12-18)13-4-6-15(21-2)7-5-13;/h4-7,14,16H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMYUEUFNFCPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-74-9 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[cyano(4-methoxyphenyl)methyl]-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Core Piperidine Derivative
The foundational step involves synthesizing ethyl 4-piperidinecarboxylate, which serves as the precursor for further functionalization. A common approach employs the reaction of isonipecotic acid with thionyl chloride, followed by esterification.
- Dissolve isonipecotic acid (1.29 g, 10 mmol) in absolute ethanol (50 mL).
- Cool the solution to 0°C.
- Add thionyl chloride (2.91 mL, 40 mmol) dropwise.
- Reflux the mixture for 48 hours to facilitate conversion to ethyl 4-piperidinecarboxylate.
- Remove excess reagents under reduced pressure.
- Extract the product with ethyl acetate and wash with 10% NaOH solution.
- Dry over anhydrous sodium sulfate, filter, and concentrate to yield pure ethyl 4-piperidinecarboxylate with a yield of approximately 94%.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | Isonipecotic acid + SOCl₂, ethanol, reflux 48 h | 94% | Conversion to ethyl 4-piperidinecarboxylate |
Introduction of the Cyano and Methoxyphenyl Groups
The key step involves the nucleophilic addition of the cyano group and the attachment of the 4-methoxyphenyl moiety. This is generally achieved via a Michael addition or a nucleophilic substitution on an activated intermediate.
Synthesize the precursor ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate via Knoevenagel condensation:
- React 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base (e.g., piperidine) under reflux.
- Isolate the α,β-unsaturated nitrile intermediate.
Perform a Michael addition of piperidine to this unsaturated nitrile:
- Dissolve ethyl 4-piperidinecarboxylate in a suitable solvent (e.g., ethanol).
- Add the nitrile intermediate and reflux to facilitate addition at the β-position, forming the desired ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate .
Note: Exact conditions vary depending on the specific intermediates used; optimization may involve temperature control, solvent choice, and reaction time.
- The reaction typically proceeds under reflux in ethanol, with yields reported around 70–85% depending on purity and reaction conditions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Knoevenagel condensation | 4-methoxybenzaldehyde + ethyl cyanoacetate + piperidine, reflux | ~80% | Forms α,β-unsaturated nitrile |
| Michael addition | Nitrile + ethyl 4-piperidinecarboxylate, ethanol, reflux | 70–85% | Forms target compound |
Final Purification and Salt Formation
- Purify the crude product via recrystallization from ethanol or methanol.
- Convert the free base to its hydrochloride salt:
- Dissolve the compound in anhydrous ethanol.
- Bubble dry hydrogen chloride gas or add a concentrated HCl solution.
- Stir at room temperature until salt formation is complete.
- Filter and dry under vacuum.
- Salt formation enhances compound stability and solubility for research applications.
- The hydrochloride salt typically exhibits enhanced pharmacological properties and is preferred for biological studies.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Salt formation | HCl gas or HCl solution, ethanol, room temperature | Ensures stable hydrochloride salt |
Summary of Key Data and Reaction Conditions
| Parameter | Details |
|---|---|
| Molecular Formula | C17H22N2O3 (free base), C17H23ClN2O3 (hydrochloride salt) |
| Molecular Weight | 302.37 g/mol (base), 338.8 g/mol (salt) |
| Reaction Solvent | Ethanol, methanol, or ethyl acetate |
| Reaction Temperature | Reflux conditions (~78–80°C) |
| Yield Range | 70–94% depending on step and purification |
Research Findings and Notes
- The synthesis of this compound is complex, requiring multi-step reactions with precise control over conditions to ensure high yield and purity.
- The key challenges involve selective functionalization of the piperidine ring and efficient introduction of the cyano and methoxyphenyl groups.
- Literature indicates that optimizing solvent choice, temperature, and reaction time significantly impacts yield and purity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitubercular Agents
Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride has been investigated for its potential as an antitubercular agent. Research indicates that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis, making this compound a candidate for further development in tuberculosis treatments.
Case Study:
A study highlighted the synthesis of novel inhibitors targeting the polyketide synthase pathway in M. tuberculosis, where derivatives of piperidine were shown to possess significant inhibitory activity against the pathogen .
2. Analgesic Development
The compound's structural similarity to morphine analogs suggests its potential use in developing analgesics with fewer side effects. The synthesis pathways for creating derivatives that maintain analgesic properties while reducing adverse effects have been explored.
Case Study:
Research on the synthesis of decahydroisoquinolines indicated that modifications to piperidine structures could yield effective analgesics with improved safety profiles .
Synthesis and Reactivity
This compound can serve as a reactant in various chemical syntheses, particularly in arylation reactions and as a precursor for more complex organic molecules.
3. Reactivity in Organic Synthesis
The compound has been utilized in directed transition metal-catalyzed sp³ C-H activation processes, which are crucial for synthesizing complex organic molecules.
| Reaction Type | Description |
|---|---|
| C-H Activation | Enables functionalization of piperidines via arylation. |
| Synthesis of Complex Molecules | Acts as a building block for more complex organic compounds. |
Mechanism of Action
The exact mechanism of action of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its cyano and methoxyphenyl groups. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Piperidine Carboxylate Derivatives
Structural Analogues
Table 1: Key Structural Features and Properties
Key Observations :
- Substituent Position : The target compound’s 1-position substitution distinguishes it from analogues like ethyl piperidine-4-carboxylate hydrochloride, which lacks functionalization at this position .
- Functional Group Diversity: The cyano-aryl group introduces unique electronic and steric effects compared to sulfonyl ( ) or phenyl groups ( ).
- Pharmacological Implications: Meperidine’s opioid activity suggests that the target compound’s aryl-cyano substitution may modulate receptor binding or metabolic stability.
Key Observations :
- Synthetic Complexity: The target compound likely requires specialized coupling reagents for cyano-aryl introduction, contrasting with sulfonylation ( ) or alkylation ( ).
- Solubility: The methoxy group may enhance aqueous solubility compared to non-polar analogues like Meperidine .
Key Observations :
- Cyanide Risk: The cyano group in the target compound may pose toxicity risks under metabolic degradation, unlike non-cyano analogues .
- Regulatory Status : Unlike Meperidine (Schedule II), the target compound’s status remains undefined but may require evaluation under new chemical regulations ( ).
Biological Activity
Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride (CAS No. 1440535-74-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Formula : C17H22N2O3·HCl
- Molecular Weight : 338.84 g/mol
- CAS Number : 1440535-74-9
The structure features a piperidine ring substituted with a cyano group and a methoxyphenyl group, which are critical for its biological interactions.
The specific mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the cyano and methoxyphenyl groups facilitate interactions with various biological macromolecules, potentially influencing enzymatic pathways and receptor activities. The compound's ability to form new chemical bonds may also contribute to its biological effects.
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar piperidine derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate | S. aureus | 0.0039 |
| Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate | E. coli | 0.025 |
Antiparasitic Activity
In related studies, compounds structurally similar to Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate have shown promising antiparasitic activity. For instance, derivatives demonstrated efficacy against malaria parasites in mouse models, reducing parasitemia significantly at certain dosages . The optimization of these compounds often focuses on enhancing solubility and metabolic stability while maintaining or improving their antiparasitic effects.
Case Studies and Research Findings
- Study on Antibacterial Properties : A comparative study assessed various piperidine derivatives' antibacterial activities. Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate was among those tested, showing potent activity against S. aureus with a MIC value indicative of strong efficacy .
- Antiparasitic Optimization : In a study focusing on the optimization of dihydroquinazolinone scaffolds related to piperidine derivatives, compounds were modified to enhance their pharmacological profiles while assessing their activity against Plasmodium species . This research underscores the relevance of structural modifications in improving biological activity.
- Pharmacological Potential : The compound's potential as a precursor for pharmaceutical applications is being explored, particularly in synthesizing new therapeutic agents targeting infectious diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride, and what critical factors influence reaction efficiency?
- Methodology : A common approach involves coupling ethyl piperidine-4-carboxylate derivatives with functionalized aromatic precursors. For example, amide coupling using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile can yield intermediates . Subsequent hydrazine hydrate treatment and aryl isocyanate reactions may introduce the cyano-(4-methoxyphenyl)methyl group. Key factors include solvent purity (dry CH₃CN), stoichiometric control of coupling agents, and temperature optimization to prevent side reactions (e.g., over-alkylation).
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- Purity : Titration with alcoholic sodium hydroxide (as per chloride content analysis) ensures stoichiometric HCl presence .
- Structural Confirmation : IR spectroscopy (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) and NMR (piperidine ring protons at δ 1.5–3.5 ppm, aromatic protons from 4-methoxyphenyl at δ 6.8–7.5 ppm) are critical .
- Chromatography : HPLC or GC-MS with reference standards (e.g., USP-certified analogs) confirms absence of byproducts like unreacted piperidine esters .
Q. What stability considerations are documented for this compound under storage conditions?
- Stability Data : Similar piperidine hydrochlorides show stability ≥5 years at -20°C in anhydrous conditions . Hydrolysis risks arise in humid environments, particularly for the ester moiety. Recommendations include desiccated storage with inert gas (N₂) and periodic purity reassessment via chloride titration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally related piperidine derivatives?
- Case Study : Discrepancies in opioid receptor binding (e.g., meperidine analogs vs. non-opioid sulfonamide derivatives ) highlight the impact of substituent positioning. Systematic SAR studies using radioligand assays and computational docking (e.g., molecular dynamics simulations) are advised. Validate findings against in vitro models (e.g., transfected HEK cells) to isolate receptor-specific effects .
Q. What strategies optimize enantiomeric separation of this compound, given its chiral centers?
- Chiral Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Preferential crystallization with diastereomeric salts (e.g., (+)- or (-)-camphorsulfonic acid) can isolate enantiomers . Validate enantiopurity via polarimetry and circular dichroism (CD) spectroscopy.
Q. How do solvent and pH conditions influence the degradation pathways of this compound?
- Degradation Analysis : Accelerated stability studies (40°C/75% RH) reveal ester hydrolysis as the primary pathway, yielding piperidine-4-carboxylic acid and 4-methoxybenzaldehyde cyanohydrin. LC-MS/MS identifies degradation products, while pH-stat titration quantifies hydrolysis rates. Buffered solutions (pH 4–6) minimize degradation .
Q. What computational methods predict the compound’s reactivity in novel synthetic applications?
- In Silico Tools : Density Functional Theory (DFT) calculates electrophilicity indices for the cyano group and piperidine nitrogen. Molecular electrostatic potential (MEP) maps guide predictions of nucleophilic/electrophilic sites. Validate with kinetic studies (e.g., monitoring SN2 reactions with alkyl halides) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
